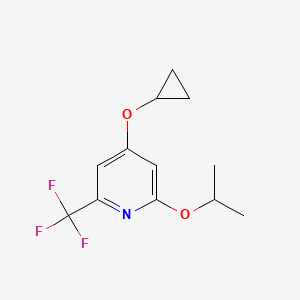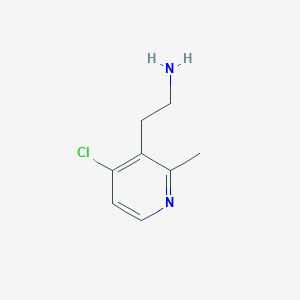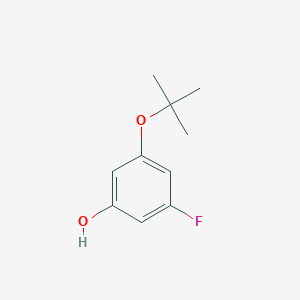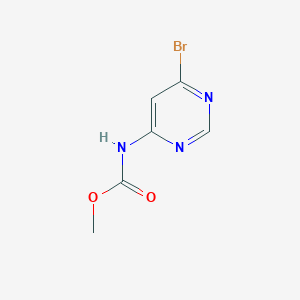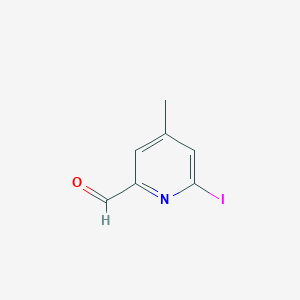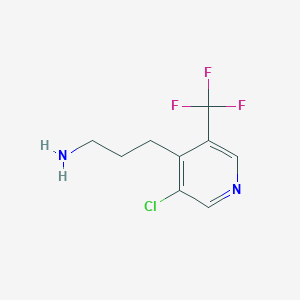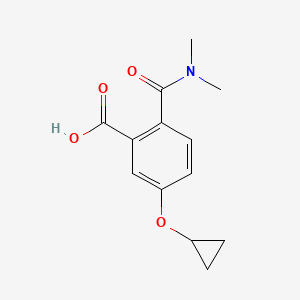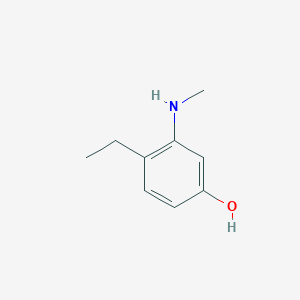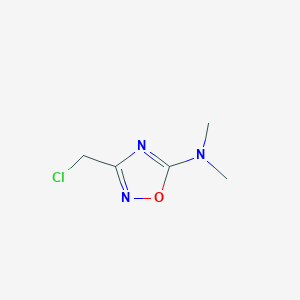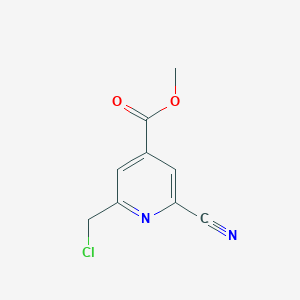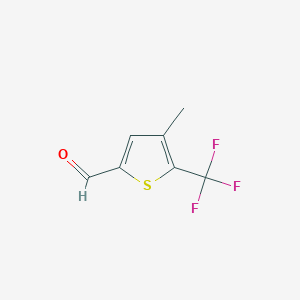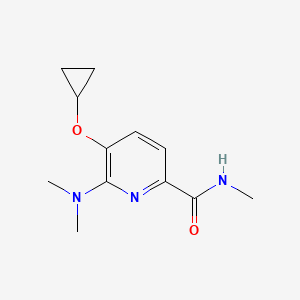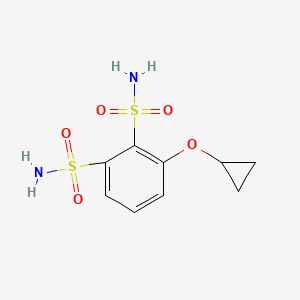
3-Cyclopropoxybenzene-1,2-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxybenzene-1,2-disulfonamide is a chemical compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol . It is a sulfonamide derivative, which means it contains the sulfonamide functional group attached to a benzene ring. This compound is primarily used in research and development and is not intended for direct human use .
Preparation Methods
The synthesis of 3-Cyclopropoxybenzene-1,2-disulfonamide can be achieved through various synthetic routes. One common method involves the reaction of benzene-1,2-disulfonyl chloride with cyclopropyl alcohol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopropoxybenzene-1,2-disulfonamide undergoes several types of chemical reactions, including:
Scientific Research Applications
3-Cyclopropoxybenzene-1,2-disulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxybenzene-1,2-disulfonamide involves its interaction with specific molecular targets. As a sulfonamide derivative, it can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment .
Comparison with Similar Compounds
3-Cyclopropoxybenzene-1,2-disulfonamide can be compared with other sulfonamide derivatives, such as:
Benzene-1,3-disulfonamide: This compound has similar chemical properties but differs in the position of the sulfonamide groups on the benzene ring.
N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide: This compound is used as a reagent in organic synthesis and has different reactivity due to the presence of chlorine atoms.
Poly(N,N’-dichloro-N-ethyl-benzene-1,3-disulfonamide): This compound is used as an oxidizing agent and has different applications in chemical synthesis.
Properties
Molecular Formula |
C9H12N2O5S2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-cyclopropyloxybenzene-1,2-disulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-17(12,13)8-3-1-2-7(16-6-4-5-6)9(8)18(11,14)15/h1-3,6H,4-5H2,(H2,10,12,13)(H2,11,14,15) |
InChI Key |
XUFOCRLOIRXOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CC=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


